molecular formula C7H6ClNO2 B123212 4-Amino-2-chlorobenzoic acid CAS No. 2457-76-3

4-Amino-2-chlorobenzoic acid

Cat. No. B123212
CAS RN: 2457-76-3
M. Wt: 171.58 g/mol
InChI Key: MBDUKNCPOPMRJQ-UHFFFAOYSA-N
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Patent
US08202858B2

Procedure details

A solution of 4-Amino-2-chloro-benzoic acid (5.3 g, 31 mmol) in methanol (100 ml) was treated with acetyl chloride (5 ml) and then heated at reflux for 16 hours. The solvents were evaporated in vacuo. The residue was dissolved in EtOAc, washed with saturated sodium hydrogen carbonate, dried and concentrated in vacuo to yield the title compound as a purple solid, 5.45 g, 95%.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([Cl:11])[CH:3]=1.[C:12](Cl)(=O)C>CO>[CH3:12][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([NH2:1])=[CH:3][C:4]=1[Cl:11]

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)O)C=C1)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed with saturated sodium hydrogen carbonate
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)N)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.